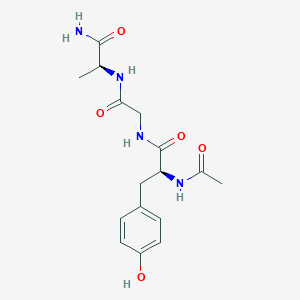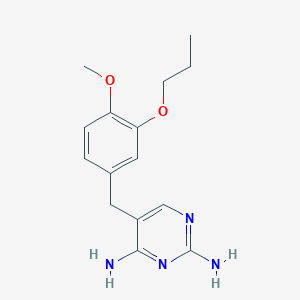
5-(4-Methoxy-3-propoxy-benzyl)-pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxy-3-propoxy-benzyl)-pyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a benzyl group that has methoxy and propoxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxy-3-propoxy-benzyl)-pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyl Intermediate: The starting material, 4-methoxy-3-propoxybenzaldehyde, is synthesized through the reaction of 4-methoxybenzaldehyde with propyl bromide in the presence of a base.
Condensation Reaction: The benzyl intermediate is then subjected to a condensation reaction with guanidine to form the pyrimidine ring.
Final Substitution: The resulting pyrimidine compound undergoes further substitution reactions to introduce the diamine functionality at the 2 and 4 positions of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Methoxy-3-propoxy-benzyl)-pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) are employed.
Major Products Formed
Oxidation: Formation of 4-methoxy-3-propoxybenzoic acid.
Reduction: Formation of 4-methoxy-3-propoxybenzylamine.
Substitution: Formation of various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
5-(4-Methoxy-3-propoxy-benzyl)-pyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(4-Methoxy-3-propoxy-benzyl)-pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-3-propoxybenzaldehyde: A precursor in the synthesis of the target compound.
Pyrimidine-2,4-diamine: A core structure shared with the target compound.
Uniqueness
5-(4-Methoxy-3-propoxy-benzyl)-pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
85555-96-0 |
|---|---|
Fórmula molecular |
C15H20N4O2 |
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
5-[(4-methoxy-3-propoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H20N4O2/c1-3-6-21-13-8-10(4-5-12(13)20-2)7-11-9-18-15(17)19-14(11)16/h4-5,8-9H,3,6-7H2,1-2H3,(H4,16,17,18,19) |
Clave InChI |
ZVKNLYSSNJWJRQ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=CC(=C1)CC2=CN=C(N=C2N)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



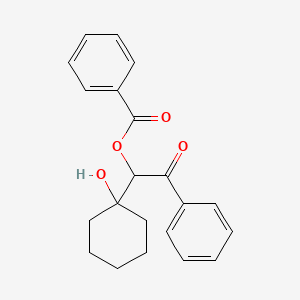
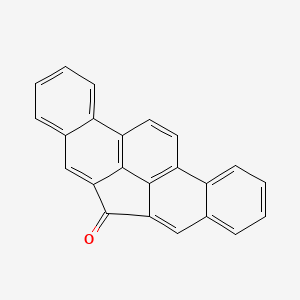
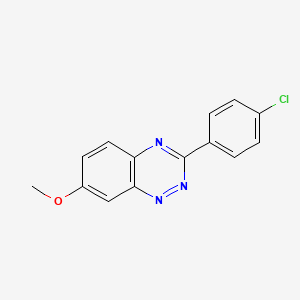
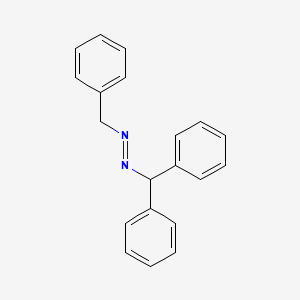
![ethyl 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate](/img/structure/B14426760.png)



![1-[3-Bromo-4-(phenylsulfanyl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14426793.png)
![8-[4-(Piperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14426798.png)
![6-{[6-(Acryloylamino)hexanoyl]amino}hexanoic acid](/img/structure/B14426803.png)

